N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Description
“N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a biologically active scaffold known to possess diverse activities . The combination of different pharmacophores in a pyrrole ring system can lead to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole-containing compounds involves various tactical approaches . For instance, the Paal-Knorr Pyrrole Synthesis is a common method, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple ring structures. The pyrrole ring is a key component of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive sites. Pyrrole-containing compounds are known to undergo a variety of reactions .Future Directions
Mechanism of Action
Target of Action
The primary target of N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is the GATA family proteins . This compound specifically inhibits the DNA-binding activity of GATA3 and other members of the GATA family .
Mode of Action
This compound acts by inhibiting the interaction between GATA3 and SOX4 . This results in a significant suppression of Th2 cell differentiation, without impairing Th1 cell differentiation . It also inhibits the expression and production of Th2 cytokines .
Biochemical Pathways
It is known that the compound’s action on gata3 and sox4 disrupts the normal functioning of these proteins, which play crucial roles in cell differentiation and the regulation of gene expression .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production
Properties
IUPAC Name |
N-cyclooctyl-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c26-23(24-19-13-7-2-1-3-8-14-19)22-21(25-15-9-10-16-25)20(17-27-22)18-11-5-4-6-12-18/h4-6,9-12,15-17,19H,1-3,7-8,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAKQHCVIFLTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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